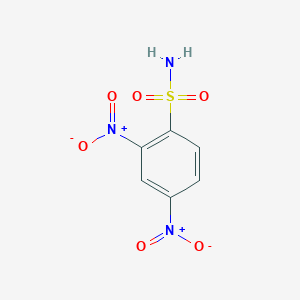

2,4-Dinitrobenzenesulfonamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-dinitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O6S/c7-16(14,15)6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,(H2,7,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMRSEKWXWQVIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448134 | |

| Record name | 2,4-dinitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73901-01-6 | |

| Record name | 2,4-dinitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitrobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dinitrobenzenesulfonamide: Properties, Protocols, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dinitrobenzenesulfonamide is a versatile organic compound characterized by the presence of a sulfonamide group and two nitro functional groups attached to a benzene ring. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its biological activities, with a focus on its role in inducing oxidative stress. The information is presented to support researchers in the fields of medicinal chemistry, chemical biology, and drug development in leveraging the unique characteristics of this molecule.

Physical and Chemical Properties

This compound is a solid at room temperature. While specific experimental data for the parent compound is sparse in publicly available literature, its properties can be inferred from related compounds and general chemical principles.

| Property | Value | Source/Comment |

| Molecular Formula | C₆H₅N₃O₆S | |

| Molecular Weight | 247.19 g/mol | [1] |

| Appearance | Expected to be a crystalline solid | Inferred from related compounds[2] |

| Melting Point | Data not readily available. The precursor, 2,4-dinitrobenzenesulfonyl chloride, has a melting point of 101-107 °C. | [2] |

| Solubility | Expected to have limited solubility in water and better solubility in polar organic solvents like DMSO, DMF, and acetone. | General sulfonamide properties[3] |

| pKa | Estimated to be weakly acidic, typical for sulfonamides. | Inferred from general sulfonamide pKa values[4][5] |

| LogP | 2.97790 | [1] |

Spectral Data

1H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three aromatic protons in the downfield region, typically between 8.0 and 9.0 ppm, due to the strong electron-withdrawing effects of the two nitro groups and the sulfonamide group. The protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet. For the related 2,4-dinitrobenzenesulfonyl chloride, characteristic peaks are observed at approximately 8.51, 8.66, and 8.70 ppm.[6]

13C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbons directly attached to the nitro and sulfonyl groups will be significantly deshielded and appear at lower field.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the functional groups present. Key expected peaks include:

-

N-H stretching: Around 3300-3200 cm⁻¹ for the sulfonamide NH₂.

-

Asymmetric and Symmetric SO₂ stretching: Strong bands around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively.[7]

-

Asymmetric and Symmetric NO₂ stretching: Strong bands around 1550-1520 cm⁻¹ and 1350-1340 cm⁻¹, respectively.

-

Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry: The electron ionization mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 247. Subsequent fragmentation would likely involve the loss of SO₂ (64 amu) and NO₂ (46 amu) groups.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the reaction of 2,4-dinitrobenzenesulfonyl chloride with an ammonia source.

Materials:

-

2,4-Dinitrobenzenesulfonyl chloride

-

Ammonium hydroxide solution (concentrated)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 2,4-dinitrobenzenesulfonyl chloride (1 equivalent) in a suitable organic solvent such as dichloromethane.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Use as a Protecting Group for Amines and Deprotection

2,4-Dinitrobenzenesulfonamides are effective protecting groups for primary and secondary amines due to their stability and the ease of their removal under mild conditions.[8]

Protection of a Primary Amine (General Protocol):

-

Dissolve the primary amine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents) in a suitable solvent like dichloromethane or tetrahydrofuran.

-

Cool the solution to 0 °C.

-

Add a solution of 2,4-dinitrobenzenesulfonyl chloride (1.1 equivalents) in the same solvent dropwise.

-

Allow the reaction to proceed at room temperature until completion (monitored by TLC).

-

Work up the reaction as described in the synthesis protocol to isolate the N-protected amine.

Deprotection of N-Alkyl-2,4-dinitrobenzenesulfonamide (General Protocol): The deprotection is readily achieved via nucleophilic aromatic substitution using a thiol.[8][9]

Materials:

-

N-Alkyl-2,4-dinitrobenzenesulfonamide

-

Thiophenol or 2-mercaptoethanol (2.5 equivalents)

-

A base such as potassium carbonate or cesium carbonate (2.5 equivalents)

-

A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile

Procedure:

-

Dissolve the N-alkyl-2,4-dinitrobenzenesulfonamide (1 equivalent) in DMF or acetonitrile.

-

Add the thiol (e.g., thiophenol, 2.5 equivalents) and the base (e.g., potassium carbonate, 2.5 equivalents).[10]

-

Stir the mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 1-3 hours.[10]

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over an anhydrous salt, filter, and concentrate.

-

Purify the resulting amine by column chromatography.

Biological Activities and Signaling Pathways

While this compound itself is not a widely used therapeutic agent, the sulfonamide functional group is a key pharmacophore in a multitude of drugs, including antibacterials, diuretics, and anticonvulsants. The biological activity of nitroaromatic compounds is often linked to their ability to undergo metabolic reduction, leading to the formation of reactive intermediates.

Induction of Oxidative Stress

A significant aspect of the biological activity of nitroaromatic compounds, including 2,4-dinitrobenzenesulfonamides, is their potential to induce oxidative stress.[11] The mechanism involves the enzymatic reduction of the nitro groups to form nitro anion radicals. These radicals can then react with molecular oxygen to regenerate the parent nitro compound and produce superoxide radicals (O₂⁻). This futile cycling leads to the continuous production of reactive oxygen species (ROS).

The accumulation of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids (lipid peroxidation), proteins (carbonylation), and DNA.[11][12] This cellular damage can trigger various signaling pathways, leading to inflammation, apoptosis, or other pathological responses. The related compound, 2,4-dinitrophenol, has been shown to affect oxidative stress in neuronal cells.[13]

Mandatory Visualizations

Caption: Workflow for the protection and deprotection of a primary amine using 2,4-dinitrobenzenesulfonyl chloride.

Caption: Proposed mechanism of this compound-induced oxidative stress via redox cycling.

References

- 1. This compound | CAS#:73901-01-6 | Chemsrc [chemsrc.com]

- 2. 2,4-Dinitrobenzenesulfonyl chloride, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4-DINITROBENZENESULFONYL CHLORIDE(1656-44-6) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxidative Stress and Antioxidant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,4-Dinitrobenzenesulfonamide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dinitrobenzenesulfonamide, a versatile chemical compound utilized in organic synthesis. The document details its chemical structure, key functional groups, physicochemical properties, and its application as a protecting group for primary amines.

Chemical Structure and Functional Groups

This compound is an organic compound featuring a benzene ring substituted with two nitro groups and a sulfonamide group.[1] The electron-withdrawing nature of the nitro groups significantly influences the reactivity of the molecule, particularly at the sulfonamide moiety.

The primary functional groups present in this compound are:

-

Aromatic Ring: A central phenyl group.

-

Nitro Groups (-NO2): Two nitro groups are attached to the benzene ring at positions 2 and 4. These are strong electron-withdrawing groups.

-

Sulfonamide Group (-SO2NH2): This group is attached to the benzene ring and is the site of key chemical transformations.

Below is a diagram illustrating the chemical structure and the constituent functional groups of this compound.

Caption: Chemical structure and functional groups of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[1]

| Property | Value |

| Molecular Formula | C6H5N3O6S |

| Molecular Weight | 247.19 g/mol |

| CAS Number | 73901-01-6 |

| IUPAC Name | This compound |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])S(=O)(=O)N |

| InChI | InChI=1S/C6H5N3O6S/c7-16(14,15)6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,(H2,7,14,15) |

Experimental Protocols

This compound is extensively used as a protecting group for primary amines in organic synthesis.[2][3] The dinitrobenzenesulfonyl (DNs) group can be readily introduced and subsequently removed under mild conditions.

a) Protection of Primary Amines

This protocol describes the general procedure for the protection of a primary amine with 2,4-dinitrobenzenesulfonyl chloride.

-

Materials: Primary amine, 2,4-dinitrobenzenesulfonyl chloride, a suitable base (e.g., triethylamine or pyridine), and a solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve the primary amine in the chosen solvent in a reaction flask.

-

Add the base to the solution.

-

Slowly add a solution of 2,4-dinitrobenzenesulfonyl chloride in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure to yield the crude N-(2,4-dinitrophenylsulfonyl)amine.

-

Purify the product by recrystallization or column chromatography.

-

b) Deprotection of N-(2,4-dinitrophenylsulfonyl)amines

The DNs group can be cleaved to regenerate the primary amine using a thiol.[2][4]

-

Materials: N-(2,4-dinitrophenylsulfonyl)amine, a thiol (e.g., thiophenol or 2-mercaptoethanol), and a solvent (e.g., DMF).

-

Procedure:

-

Dissolve the N-(2,4-dinitrophenylsulfonyl)amine in the solvent.

-

Add the thiol to the solution.

-

Stir the reaction at room temperature. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, dilute the mixture with a suitable solvent and wash with an aqueous solution to remove the thiol and byproducts.

-

Isolate the product by extraction and purify as necessary.

-

Application Workflow: Protection and Deprotection of Primary Amines

The following diagram illustrates the workflow for the use of this compound as a protecting group in a multi-step synthesis.

Caption: Workflow for amine protection and deprotection using the DNs group.

Reactivity and Applications in Synthesis

The strong electron-withdrawing properties of the two nitro groups make the sulfur atom of the sulfonamide highly electrophilic. This facilitates the reaction with nucleophiles like primary amines.[2] Conversely, these same electronic effects make the dinitrophenyl group a good leaving group, enabling the deprotection of the amine under mild conditions with soft nucleophiles like thiols.[2][4]

This protection strategy is valuable in complex molecule synthesis, including the synthesis of secondary amines, diamines, and glycosaminosides.[3][5][6] The mild conditions required for both the introduction and removal of the DNs group make it compatible with a wide range of other functional groups.

References

- 1. This compound | C6H5N3O6S | CID 10911854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Dinitrobenzenesulfonamides: A simple and practical method for the preparation of a variety of secondary amines and diamines | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound-Directed SN2-Type Displacement Reaction Enables Synthesis of β-d-Glycosaminosides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Handling, and Hazards of 2,4-Dinitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) from a certified supplier. Always consult the official SDS and follow all institutional and regulatory safety guidelines when handling any chemical.

Executive Summary

2,4-Dinitrobenzenesulfonamide is a nitroaromatic sulfonamide that, while valuable in organic synthesis, presents significant health and safety concerns requiring stringent handling protocols. This guide provides a comprehensive overview of its known hazards, safe handling procedures, and relevant toxicological data, drawing from available information on the compound and structurally related analogs. All personnel handling this substance must be thoroughly trained on its potential risks and the necessary safety precautions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₅N₃O₆S | --INVALID-LINK-- |

| Molecular Weight | 247.19 g/mol | --INVALID-LINK-- |

| CAS Number | 73901-01-6 | --INVALID-LINK-- |

| Appearance | Not explicitly stated, likely a solid | General knowledge of similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not explicitly stated | |

| LogP | 2.97790 | --INVALID-LINK-- |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification indicates that it can cause significant irritation and may have other health effects.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | Warning |

Data sourced from PubChem CID 10911854.

Toxicological Data

Table 3: Acute Toxicity Data for Structurally Related Compounds

| Compound | Route | Species | LD50 / LC50 | Reference |

| 2,4-Dinitrophenol | Oral | Rat | 30 mg/kg | --INVALID-LINK-- |

| 2,4-Dinitrotoluene | Oral | Rat | 268 mg/kg | --INVALID-LINK-- |

| 1-Chloro-2,4-dinitrobenzene | Oral | Rat | 1070 mg/kg | --INVALID-LINK-- |

| 2,4-Dichlorophenoxyacetic acid | Oral | Rat | 400-2000 mg/kg | --INVALID-LINK-- |

| 2,4-Dichlorophenoxyacetic acid | Dermal | Rabbit | >2000 mg/kg | --INVALID-LINK-- |

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent exposure.

-

Eye/Face Protection: Chemical safety goggles and a face shield.

-

Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile, neoprene). It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques.

-

Respiratory Protection: All handling of solid this compound or solutions should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.

Engineering Controls

-

Work with this compound must be performed in a well-ventilated laboratory, and a certified chemical fume hood is essential for all manipulations that could generate dust, vapors, or aerosols.

-

An eyewash station and a safety shower must be readily accessible in the immediate work area.

Handling and Storage

-

Handling: Avoid all direct contact with the substance. Avoid inhalation of dust. Use non-sparking tools and ensure all equipment is properly grounded to prevent electrostatic discharge.

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames. Store separately from incompatible materials such as strong oxidizing agents and bases.

First Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of arylsulfonamides involves the reaction of an arylsulfonyl chloride with ammonia or an amine. A plausible synthesis for this compound would start from 2,4-dinitrochlorobenzene.

Reaction Scheme:

-

Sulfonation: Reaction of 2,4-dinitrochlorobenzene with a sulfonating agent (e.g., sodium sulfite) to introduce the sulfonic acid group.

-

Chlorination: Conversion of the sulfonic acid to the corresponding sulfonyl chloride using a chlorinating agent (e.g., thionyl chloride or chlorosulfonic acid).

-

Amination: Reaction of the 2,4-dinitrobenzenesulfonyl chloride with ammonia to yield this compound.

Representative Protocol (based on general arylsulfonamide synthesis):

-

Step 1: Preparation of 2,4-Dinitrobenzenesulfonyl Chloride. In a fume hood, cautiously add 2,4-dinitrochlorobenzene to an excess of chlorosulfonic acid at 0°C. The reaction mixture is then slowly warmed to room temperature and stirred until the reaction is complete (monitored by TLC). The mixture is then carefully poured onto crushed ice, and the precipitated 2,4-dinitrobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried.

-

Step 2: Amidation. The crude 2,4-dinitrobenzenesulfonyl chloride is dissolved in a suitable organic solvent (e.g., acetone, THF). The solution is cooled in an ice bath, and an excess of aqueous ammonia is added dropwise with vigorous stirring. The reaction is allowed to proceed to completion. The product, this compound, is then isolated by filtration, washed with water, and purified by recrystallization.

In Vitro Skin Irritation Test (based on OECD Guideline 439)

This test evaluates the potential of a substance to cause skin irritation using a reconstructed human epidermis (RhE) model.

-

Preparation of RhE Tissue: Commercially available RhE tissues are pre-incubated in a sterile, defined culture medium.

-

Application of Test Substance: A small amount (e.g., 25 mg for solids or 25 µL for liquids) of this compound is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

-

Exposure and Post-Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes). After exposure, the tissues are thoroughly rinsed to remove the substance and then transferred to fresh medium for a post-incubation period (e.g., 42 hours).

-

Viability Assessment: Tissue viability is determined using the MTT assay. Tissues are incubated with MTT solution, which is converted to a colored formazan product by viable cells. The formazan is then extracted, and the absorbance is measured spectrophotometrically.

-

Data Interpretation: The viability of the tissues treated with this compound is expressed as a percentage of the negative control. A viability of ≤ 50% classifies the substance as a skin irritant.

Acute Eye Irritation/Corrosion Test (based on OECD Guideline 405)

This in vivo test assesses the potential for a substance to cause eye irritation or damage. It is typically performed on albino rabbits.

-

Animal Selection and Preparation: Healthy, young adult albino rabbits are used. Both eyes of each animal are examined for any pre-existing irritation or defects before the test.

-

Application of Test Substance: A single dose (e.g., 0.1 g of the solid) of this compound is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application. Observations include the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge).

-

Scoring and Classification: The severity of the ocular lesions is scored according to a standardized system. The scores are used to classify the substance's irritation potential.

Potential Signaling Pathways and Mechanism of Toxicity

Direct studies on the signaling pathways affected by this compound are not available. However, based on the known mechanisms of related dinitro-aromatic compounds, a plausible mechanism of toxicity can be proposed.

Dinitrophenols are known to be potent uncouplers of oxidative phosphorylation in mitochondria. This action disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in oxygen consumption and heat production. This can result in cellular energy depletion and hyperthermia.

Furthermore, some dinitrobenzene derivatives, such as 1-fluoro-2,4-dinitrobenzene (DNFB), have been shown to induce mast cell degranulation.[1] This process involves the release of inflammatory mediators like histamine and can contribute to skin and respiratory irritation. The mechanism may involve the activation of G protein-coupled receptors.[1]

Visualizations

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Hypothetical Toxicity Signaling Pathway

Caption: Hypothetical signaling pathways for the toxicity of this compound.

References

An In-depth Technical Guide to the Solubility of 2,4-Dinitrobenzenesulfonamide in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dinitrobenzenesulfonamide. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine its solubility through established experimental protocols. The guide includes a template for data presentation and a detailed methodology for solubility determination.

Introduction to the Solubility of this compound

This compound is a sulfonamide compound characterized by the presence of two nitro groups on the benzene ring. These electron-withdrawing groups significantly influence the molecule's polarity and, consequently, its solubility in various solvents. While specific quantitative data is sparse, preliminary information suggests that its solubility is influenced by the polarity of the solvent. For instance, related compounds, such as 2,4-Dinitrobenzenesulfonic acid sodium salt, are reported to be sparingly soluble in dimethyl sulfoxide (DMSO). Furthermore, the use of N,N-dimethylformamide (DMF) as a solvent in reactions involving 2,4-dinitrobenzenesulfonamides indicates at least moderate solubility in this polar aprotic solvent.[1]

A thorough understanding of the solubility of this compound is crucial for its application in research and development, particularly in areas such as organic synthesis, medicinal chemistry, and materials science. Accurate solubility data is essential for reaction optimization, purification, formulation development, and conducting biological assays.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Notes |

| Water | |||||

| Methanol | |||||

| Ethanol | |||||

| Acetone | |||||

| Ethyl Acetate | |||||

| Dichloromethane | |||||

| Chloroform | |||||

| Toluene | |||||

| Hexane | |||||

| N,N-Dimethylformamide (DMF) | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| Acetonitrile | |||||

| Tetrahydrofuran (THF) |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in common laboratory solvents using the widely accepted isothermal saturation method (shake-flask method). This method is considered a reliable technique for measuring equilibrium solubility.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by analyzing samples at different time points until a constant concentration is observed.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is recommended to take the sample from the upper portion of the solution.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

-

-

Analysis of Solute Concentration:

-

Using HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) to achieve good separation and quantification.

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the filtered sample solution (diluted if necessary) and determine its concentration from the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in each solvent.

-

Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert law.

-

Measure the absorbance of the filtered sample solution (diluted if necessary) and calculate its concentration using the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the chosen solvent based on the determined concentration and any dilution factors used.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

3.3. Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

The Dual Legacy of Nitrobenzenesulfonamides: From Synthetic Workhorse to Therapeutic Hope

An In-depth Technical Guide on the Historical Development and Synthetic Applications of Nitrobenzenesulfonamides for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Nitrobenzenesulfonamides, a class of organic compounds characterized by a nitro-substituted phenyl ring attached to a sulfonamide group, have carved a unique and significant niche in the landscape of organic synthesis and medicinal chemistry. Initially rising to prominence as a robust and versatile protecting group for amines, their journey is intrinsically linked to the evolution of modern synthetic methodologies. The electron-withdrawing nature of the nitro group confers unique reactivity upon the sulfonamide, facilitating a range of transformations under mild conditions. This guide traces the historical development of nitrobenzenesulfonamides, from their conceptual origins rooted in the era of sulfa drugs to their current status as indispensable tools in complex molecule synthesis and as promising scaffolds for therapeutic agents. We will delve into their pivotal role in cornerstone reactions such as the Fukuyama amine synthesis and the Mitsunobu reaction, provide detailed experimental protocols for their synthesis and manipulation, and present quantitative data to guide synthetic strategy. Furthermore, this guide will explore their emerging biological activities, culminating in a visual representation of their mechanism of action in a key signaling pathway, underscoring their potential in drug discovery.

Historical Overview: A Journey from Protection to Action

The story of nitrobenzenesulfonamides is one of evolving utility. While the broader family of sulfonamides gained fame with the advent of antibacterial sulfa drugs in the 1930s, the nitro-substituted variants found their initial calling in the realm of synthetic organic chemistry.[1] The powerful electron-withdrawing effect of the nitro group significantly increases the acidity of the sulfonamide proton, making the nitrogen atom readily deprotonable and nucleophilic. This property was ingeniously exploited to develop the nitrobenzenesulfonyl (nosyl) group as a highly effective protecting group for primary and secondary amines.

A significant milestone in the history of nitrobenzenesulfonamides was the development of the Fukuyama amine synthesis . This methodology leverages the unique properties of 2- and 4-nitrobenzenesulfonamides to enable the facile preparation of secondary amines from primary amines.[2][3] The nosyl group's ability to be cleaved under exceptionally mild conditions, typically with a thiol and a base, represented a major advantage over the more robust but difficult-to-remove tosyl group.[2][4] This mild deprotection protocol, which proceeds via a Meisenheimer complex, expanded the synthetic chemist's toolkit for constructing complex molecules bearing sensitive functional groups.[2]

The acidic nature of the N-H bond in N-nosyl amides also made them excellent nucleophiles in the Mitsunobu reaction , a powerful method for the stereospecific conversion of alcohols to a variety of functional groups.[2][5][6] This application, often referred to as the Fukuyama-Mitsunobu reaction, provided a reliable route for the alkylation of amines with inversion of stereochemistry at the alcohol center.[3][5]

More recently, the narrative of nitrobenzenesulfonamides has taken an exciting turn towards medicinal chemistry. Beyond their role as synthetic auxiliaries, these compounds have been identified as possessing intrinsic biological activity.[1] A notable example is their emergence as inverse agonists of the Estrogen-Related Receptor Alpha (ERRα), a nuclear receptor implicated in various cancers, including triple-negative breast cancer.[1][7] This discovery has opened up new avenues for the development of nitrobenzenesulfonamide-based therapeutics.

Core Synthetic Methodologies and Applications

The versatility of nitrobenzenesulfonamides stems from their straightforward synthesis, reliable reactivity in key transformations, and the mild conditions required for their removal.

Synthesis of Nitrobenzenesulfonamides

The most common method for the preparation of nitrobenzenesulfonamides is the reaction of a primary or secondary amine with a nitrobenzenesulfonyl chloride (e.g., 2-nitrobenzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride) in the presence of a base.

Experimental Protocol: Synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide [7]

-

Materials: 4-Methoxybenzylamine, 2-nitrobenzenesulfonyl chloride, triethylamine, dichloromethane.

-

Procedure:

-

Dissolve 4-methoxybenzylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in dichloromethane in a round-bottom flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 2-nitrobenzenesulfonyl chloride (1.0 equivalent) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

The Fukuyama Amine Synthesis

The Fukuyama amine synthesis provides a robust method for the preparation of secondary amines from primary amines via a two-step sequence: nosylation followed by alkylation and deprotection.

Logical Workflow of the Fukuyama Amine Synthesis

Caption: Logical workflow of the Fukuyama amine synthesis.

Experimental Protocol: Deprotection of N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide [2]

-

Materials: N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide, thiophenol, potassium hydroxide, acetonitrile.

-

Procedure:

-

In a two-necked round-bottom flask, charge thiophenol (2.5 equivalents) and acetonitrile.

-

Cool the mixture in an ice-water bath and add aqueous potassium hydroxide solution (2.5 equivalents) over 10 minutes.

-

After 5 minutes, remove the ice bath and add a solution of the N,N-disubstituted 2-nitrobenzenesulfonamide (1.0 equivalent) in acetonitrile over 20 minutes.

-

Heat the reaction mixture in a 50°C oil bath for 40 minutes.

-

Cool the mixture to room temperature, dilute with water, and extract with dichloromethane.

-

Wash the combined organic extracts with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the secondary amine.

-

The Fukuyama-Mitsunobu Reaction

This reaction allows for the alkylation of a nosyl-protected amine with an alcohol under Mitsunobu conditions, proceeding with inversion of stereochemistry at the alcohol's chiral center.

Experimental Workflow for the Fukuyama-Mitsunobu Reaction

Caption: Experimental workflow for the Fukuyama-Mitsunobu reaction.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving nitrobenzenesulfonamides, providing a basis for comparison and optimization.

Table 1: Synthesis of N-substituted-2-nitrobenzenesulfonamides

| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| n-Propylamine | Triethylamine | Dichloromethane | 6 | High (not specified) | [8] |

| Isopropylamine | Triethylamine | Dichloromethane | 6 | 95 | [8] |

| Various primary amines | Pyridine | CH2Cl2 | Not specified | High | [9] |

Table 2: Deprotection of N,N-disubstituted-2-nitrobenzenesulfonamides

| Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol | K2CO3 | DMF | Room Temp | Not specified | High | [7] |

| Thiophenol | KOH | Acetonitrile | 50 | 0.67 | 89-91 | [2] |

| Mercaptoacetic acid | LiOH | DMF | Room Temp | Not specified | High | [7] |

Table 3: Fukuyama-Mitsunobu Reaction of Hindered Alcohols

| Alcohol | Acid Nucleophile | Phosphine | Azodicarboxylate | Solvent | Yield (%) | Reference |

| (-)-Menthol | 4-Nitrobenzoic acid | PPh3 | DEAD | THF | 85-90 | [10] |

Emerging Role in Drug Discovery: Targeting ERRα

Recent research has highlighted the potential of nitrobenzenesulfonamide derivatives as therapeutic agents. A notable example is their activity as inverse agonists of the Estrogen-Related Receptor Alpha (ERRα). ERRα is a key regulator of cellular energy metabolism and is overexpressed in several cancers, making it an attractive therapeutic target.[1][6][7]

p-Nitrobenzenesulfonamide-based compounds have been shown to inhibit the transcriptional activity of ERRα, leading to the suppression of cancer cell migration and invasion.[1][7] This is achieved by binding to the ligand-binding domain of ERRα and modulating the expression of its downstream target genes.

Signaling Pathway of ERRα Inhibition by a Nitrobenzenesulfonamide Derivative

Caption: ERRα signaling and its inhibition by a nitrobenzenesulfonamide.

Conclusion and Future Outlook

The historical trajectory of nitrobenzenesulfonamides showcases a remarkable evolution from a specialized synthetic reagent to a promising scaffold in drug discovery. Their initial application as a protecting group, particularly highlighted by the Fukuyama amine synthesis, revolutionized the construction of complex amines. The mild and selective cleavage of the nosyl group continues to make it a valuable tool for organic chemists.

The future of nitrobenzenesulfonamides appears bright and multifaceted. In synthesis, the development of new applications and the refinement of existing methodologies will likely continue. In medicinal chemistry, the initial success of nitrobenzenesulfonamide-based ERRα inverse agonists paves the way for the exploration of this scaffold against other therapeutic targets. The rich chemistry and proven utility of nitrobenzenesulfonamides ensure their enduring legacy and continued impact on both the art of synthesis and the science of drug development.

References

- 1. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Nitrobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Compounds That Inhibit Estrogen-Related Receptor Alpha Signaling Using High-Throughput Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic and Spectrometric Analysis of 2,4-Dinitrobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 2,4-dinitrobenzenesulfonamide. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of computed data for this compound and experimental data for the closely related compound, 2,4-dinitrobenzenesulfonic acid, for comparative analysis. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Compound Identification

| Parameter | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₆H₅N₃O₆S[1] |

| Molecular Weight | 247.19 g/mol [1] |

| CAS Number | 73901-01-6 |

| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])S(=O)(=O)N[1] |

Spectroscopic and Spectrometric Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not available |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not available |

Table 3: Experimental ¹H NMR Spectral Data for 2,4-Dinitrobenzenesulfonyl Chloride

Note: Data for the related sulfonyl chloride is provided for reference.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| 8.70 | d | 2.0 Hz |

| 8.66 | dd | 2.0 Hz, 9.1 Hz |

| 8.51 | d | 9.1 Hz |

Table 4: Experimental ¹³C NMR Spectral Data for 2,4-Dinitrobenzenesulfonic Acid

| Chemical Shift (ppm) |

| Data not available in a tabulated format in the search results. |

Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available |

Table 6: Experimental IR Absorption Bands for 2,4-Dinitrobenzenesulfonic Acid

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Specific peak data is not available in a tabulated format in the search results. |

Key expected vibrational modes for sulfonamides include N-H stretching, asymmetric and symmetric SO₂ stretching, and S-N stretching.

Mass Spectrometry (MS)

Table 7: Mass Spectrometry Data for this compound

| Parameter | Value |

| Monoisotopic Mass | 246.98990606 Da[1] |

| Exact Mass | 246.98990606 Da[1] |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic and spectrometric data for sulfonamide compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring NMR spectra of sulfonamides involves dissolving the sample in a deuterated solvent and analyzing it using a high-field NMR spectrometer.

Sample Preparation:

-

Accurately weigh 5-10 mg of the sulfonamide sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, depending on sample concentration.

-

Spectral Width: 0-200 ppm.

-

Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Sample Preparation and Analysis:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing sulfonamides.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small percentage of formic acid (e.g., 0.1%) may be added to the solvent to promote protonation for positive ion mode analysis.

Instrumental Parameters (ESI-MS):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Positive or negative electrospray ionization.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow: Dependent on the instrument.

-

Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

-

Mass Range: Typically m/z 50-500.

Visualizations

The following diagrams illustrate generalized workflows for the spectroscopic and spectrometric analysis of a solid organic compound like this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

Caption: Detailed workflow for NMR spectroscopic analysis.

Caption: Workflows for IR and Mass Spectrometry analysis.

References

Unveiling the Pharmacological Potential of 2,4-Dinitrobenzenesulfonamide Derivatives: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the potential biological activities of 2,4-dinitrobenzenesulfonamide derivatives, targeting researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols for cited biological assays, and visualizes relevant signaling pathways to facilitate a comprehensive understanding of this promising class of compounds.

Executive Summary

Derivatives of this compound, a class of organic compounds characterized by a sulfonamide group attached to a dinitrophenyl ring, have emerged as a scaffold of significant interest in medicinal chemistry. Exhibiting a diverse range of biological activities, these compounds show promise in the development of novel therapeutic agents. This guide consolidates current research on their anticancer, antimicrobial, and enzyme-inhibiting properties, providing a foundational resource for further investigation and drug discovery efforts.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of benzenesulfonamide derivatives against various human cancer cell lines. The presence of the 2,4-dinitro functional group is often associated with enhanced biological activity.

Quantitative Anticancer Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for a series of chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide moiety, which shares structural similarities with the this compound core and provides valuable insight into the potential of this class. The data demonstrates significant activity against cervical (HeLa), acute promyelocytic leukemia (HL-60), and gastric adenocarcinoma (AGS) cell lines.[1][2]

| Derivative | HeLa IC₅₀ (µg/mL) | HL-60 IC₅₀ (µg/mL) | AGS IC₅₀ (µg/mL) |

| 4 | 5.31 ± 0.42 | 3.11 ± 0.33 | 2.18 ± 0.25 |

| 5 | 3.45 ± 0.31 | 1.95 ± 0.19 | 0.89 ± 0.11 |

| 6 | 9.63 ± 0.89 | 4.87 ± 0.45 | 3.45 ± 0.33 |

| 7 | 4.12 ± 0.38 | 2.43 ± 0.25 | 1.54 ± 0.17 |

| 8 | 6.78 ± 0.59 | 3.98 ± 0.37 | 2.87 ± 0.29 |

Data adapted from studies on 2,4-dichlorobenzenesulfonamide-chalcone derivatives.[1][2]

Mechanism of Action: Induction of Apoptosis and Autophagy

Several studies suggest that the anticancer effects of sulfonamide derivatives are mediated through the induction of programmed cell death, specifically apoptosis and autophagy.[3]

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. It can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of effector caspases, which are responsible for the execution of cell death.

Autophagy is a cellular self-degradation process that plays a dual role in cancer, either promoting survival or cell death. Key protein complexes regulate the formation of the autophagosome, which engulfs cellular components and fuses with lysosomes for degradation.

Antimicrobial Activity

Sulfonamide derivatives have a long history as antimicrobial agents. The this compound scaffold is being investigated for its potential to overcome existing antibiotic resistance mechanisms.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide and N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide against clinical isolates of Staphylococcus aureus.[4]

| Compound | S. aureus MIC Range (µg/mL) |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | 32 - 512 |

| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | 32 - 512 |

Data adapted from a study on nitro-substituted benzenesulfonamide derivatives.[4]

Enzyme Inhibition

A significant area of investigation for sulfonamide derivatives is their ability to inhibit specific enzymes, which can be a targeted approach to disease therapy.

Carbonic Anhydrase Inhibition

Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[5] Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are linked to tumor progression and survival, making them attractive targets for anticancer drug development.[3][6][7]

Thioredoxin Reductase Inhibition

The thioredoxin system plays a critical role in maintaining cellular redox balance and is often upregulated in cancer cells. Inhibition of thioredoxin reductase (TrxR) can lead to increased oxidative stress and subsequent cell death, representing a promising anticancer strategy.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Synthesis of this compound Derivatives

A general procedure for the synthesis of this compound derivatives involves the reaction of a primary or secondary amine with 2,4-dinitrobenzenesulfonyl chloride in the presence of a base.

Detailed Protocol:

-

Dissolve the amine in a suitable solvent (e.g., dichloromethane, pyridine).

-

Add 2,4-dinitrobenzenesulfonyl chloride to the solution.

-

Add a base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.

-

Stir the reaction mixture at room temperature for a specified time.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.

In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Antimicrobial Susceptibility (Broth Microdilution)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Prepare a standardized inoculum of the test microorganism.

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Carbonic Anhydrase Inhibition Assay

The inhibitory effect on carbonic anhydrase is often measured using a stopped-flow spectrophotometer to monitor the CO₂ hydration reaction.[9]

Protocol:

-

Pre-incubate the carbonic anhydrase enzyme with various concentrations of the inhibitor.[10]

-

Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated buffer.[10]

-

Monitor the change in pH over time using a pH indicator.[10]

-

The initial rate of the reaction is measured, and the inhibition constant (Ki) is calculated from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The evidence presented in this guide underscores their potential as anticancer and antimicrobial agents, as well as potent enzyme inhibitors. Future research should focus on the synthesis of diverse libraries of these derivatives to establish clear structure-activity relationships, optimize their pharmacological profiles, and further elucidate their mechanisms of action at the molecular level. In vivo studies are also warranted to validate the promising in vitro findings and assess the therapeutic potential of these compounds in preclinical disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer effects of new dibenzenesulfonamides by inducing apoptosis and autophagy pathways and their carbonic anhydrase inhibitory effects on hCA I, hCA II, hCA IX, hCA XII isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Dinitrobenzenesulfonyl Group: A Versatile Tool in Chemical and Pharmaceutical Sciences

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dinitrobenzenesulfonyl (DNs) group, a powerful electron-withdrawing moiety, has carved a significant niche in various scientific disciplines, particularly in organic synthesis, peptide chemistry, and analytical sciences. Its unique reactivity and cleavage characteristics make it an invaluable tool for researchers and professionals in drug discovery and development. This technical guide provides a comprehensive overview of the applications of dinitrobenzenesulfonyl groups, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of its utility.

Core Applications of the Dinitrobenzenesulfonyl Group

The dinitrobenzenesulfonyl group's utility stems from the strong electron-withdrawing nature of the two nitro groups on the benzene ring. This electronic effect renders the sulfur atom of the sulfonyl group highly electrophilic, making it reactive towards nucleophiles. Furthermore, the resulting sulfonamides and sulfonate esters exhibit distinct stability and cleavage profiles, which have been ingeniously exploited in several key applications.

Protecting Group for Amines

One of the most prominent applications of the dinitrobenzenesulfonyl group is as a protecting group for primary and secondary amines. The reaction of an amine with 2,4-dinitrobenzenesulfonyl chloride affords a stable sulfonamide, effectively masking the nucleophilicity of the amino group. This protection strategy is integral to multi-step organic synthesis where the selective reaction of other functional groups is required.

The dinitrobenzenesulfonyl group is particularly advantageous due to its mild cleavage conditions. Unlike other sulfonyl protecting groups like tosyl (Ts) which often require harsh reductive cleavage, the DNs group can be readily removed by treatment with nucleophiles, most commonly thiols, via a Meisenheimer complex intermediate.[1][2] This mild deprotection is compatible with a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules.

Table 1: Comparison of Deprotection Conditions for Dinitrobenzenesulfonyl (DNs) Protected Amines

| Deprotection Reagent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Thiophenol (PhSH) | K₂CO₃ | DMF | Room Temp | 15 min | >95 | [3] |

| 2-Mercaptoethanol | DBU | DMF | Room Temp | 1 h | >95 | [3] |

| n-Dodecanethiol | LiOH | THF | Room Temp | 2 h | 85-95 | This is a representative condition based on similar reactions. |

| Thioglycolic acid | Et₃N | CH₂Cl₂ | Room Temp | 4 h | ~90 | This is a representative condition based on similar reactions. |

Fukuyama Amine Synthesis

The Fukuyama amine synthesis is a powerful method for the preparation of secondary amines from primary amines, which prominently features nitrobenzenesulfonyl protecting groups.[4][5][6] In this methodology, a primary amine is first protected as a 2-nitrobenzenesulfonamide (Ns-amide) or a 2,4-dinitrobenzenesulfonamide (DNs-amide). The resulting sulfonamide is then alkylated under Mitsunobu conditions or with an alkyl halide and a base. Finally, the sulfonyl group is removed with a thiol to yield the secondary amine. The dinitrobenzenesulfonyl group offers the advantage of being cleaved under even milder conditions than the 2-nitrobenzenesulfonyl group.[4]

Table 2: Representative Examples of Fukuyama Amine Synthesis Yields

| Primary Amine | Alkylating Agent | Product | Overall Yield (%) | Reference |

| Benzylamine | Isopropyl alcohol | N-Isopropylbenzylamine | ~85 | [4][5] |

| Aniline | 1-Butanol | N-Butylaniline | ~80 | [4][5] |

| Cyclohexylamine | Benzyl bromide | N-Benzylcyclohexylamine | ~90 | [4][5] |

Solid-Phase Peptide Synthesis (SPPS)

In the intricate process of solid-phase peptide synthesis (SPPS), protecting groups are essential for the stepwise and controlled assembly of amino acids. The dinitrobenzenesulfonyl group, and more recently the related 2,4-dinitro-6-phenyl-benzenesulfenyl (DNPBS) group, have been employed as thiol-labile amino protecting groups.[7][8] This strategy offers an alternative to the commonly used Fmoc (acid-labile) and Boc (base-labile) protecting groups, enabling an orthogonal protection scheme. The ability to deprotect the DNs or DNPBS group under neutral conditions with thiols is particularly beneficial for the synthesis of peptides containing sensitive functional groups that are incompatible with acidic or basic conditions.

Analytical Derivatization for HPLC

Dinitrobenzenesulfonyl chloride and related reagents like dinitrobenzoyl chloride are utilized as derivatizing agents for the analysis of amines and amino acids by High-Performance Liquid Chromatography (HPLC).[9][10] The reaction of the sulfonyl chloride with the amino group introduces a strongly chromophoric dinitrophenyl group into the analyte molecule. This significantly enhances the ultraviolet (UV) absorbance of the derivative, allowing for sensitive detection. This pre-column derivatization technique is widely used in various fields, including food analysis and clinical chemistry, for the quantification of biogenic amines and amino acids.

Table 3: HPLC Derivatization of Amino Acids with Dinitro-reagents

| Derivatizing Reagent | Analyte | Detection Wavelength (nm) | Limit of Detection (LOD) | Reference |

| 2,4-Dinitrofluorobenzene (DNFB) | Amino Acids | 360 | pmol range | [11] |

| 3,5-Dinitrobenzoyl chloride | Biogenic Amines | 254 | µg/L range | This is a representative value based on similar methods. |

| Dansyl chloride | Amino Acids | 254 (UV), 525 (Fluorescence) | fmol range | [9][12] |

| Dabsyl chloride | Amino Acids | 436 | pmol range | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving dinitrobenzenesulfonyl groups.

Protection of a Primary Amine with 2,4-Dinitrobenzenesulfonyl Chloride

Objective: To protect a primary amine as a this compound.

Materials:

-

Primary amine (1.0 eq)

-

2,4-Dinitrobenzenesulfonyl chloride (1.1 eq)

-

Triethylamine (Et₃N) or Pyridine (1.5 eq)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (triethylamine or pyridine) to the solution.

-

In a separate flask, dissolve 2,4-dinitrobenzenesulfonyl chloride in the same solvent.

-

Add the solution of 2,4-dinitrobenzenesulfonyl chloride dropwise to the amine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with the organic solvent (e.g., CH₂Cl₂).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Deprotection of a this compound using Thiophenol

Objective: To cleave the 2,4-dinitrobenzenesulfonyl group from a protected amine.

Materials:

-

This compound (1.0 eq)

-

Thiophenol (PhSH) (2.0-3.0 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF) as solvent

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the this compound in DMF in a round-bottom flask.

-

Add potassium carbonate or cesium carbonate to the solution.

-

Add thiophenol to the reaction mixture.

-

Stir the reaction at room temperature for 15-30 minutes, or until the starting material is consumed (monitored by TLC).

-

Add water to the reaction mixture and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to obtain the free amine.

General Procedure for Fukuyama Amine Synthesis (Deprotection Step)

Objective: To deprotect a 2-nitrobenzenesulfonamide (Ns-amide) to yield a secondary amine.[4]

Materials:

-

N-alkyl-N-(aryl/alkyl)-2-nitrobenzenesulfonamide (1.0 eq)

-

Thiophenol (2.5 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Acetonitrile (CH₃CN) or DMF as solvent

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of the Ns-protected secondary amine in acetonitrile or DMF, add potassium carbonate and thiophenol.

-

Heat the reaction mixture to 50 °C and stir for 1-2 hours.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired secondary amine.

Visualizing Workflows and Logical Relationships

Diagrams created using the DOT language for Graphviz provide a clear visual representation of complex experimental workflows and logical relationships.

Workflow for Solid-Phase Peptide Synthesis (SPPS) using a Dinitrobenzenesulfonyl-based Protecting Group

Caption: Workflow of Solid-Phase Peptide Synthesis using a DNs protecting group.

Logical Diagram of an Orthogonal Protection Strategy in Peptide Synthesis

Caption: Orthogonal protection strategy in peptide synthesis.

Applications in Proteomics

While the direct application of dinitrobenzenesulfonyl groups for quantitative proteomics is less documented than that of its close relative, 2-nitrobenzenesulfenyl chloride (NBS), the underlying chemistry suggests its potential utility. Chemical labeling strategies are a cornerstone of quantitative proteomics, enabling the differential analysis of protein abundance between samples.

A hypothetical workflow using a dinitrobenzenesulfonyl-based labeling reagent would involve the following steps:

-

Protein Extraction and Preparation: Proteins are extracted from different biological samples (e.g., control vs. treated).

-

Chemical Labeling: The primary amino groups (N-terminus and lysine side chains) of proteins in each sample are reacted with an isotopic variant of a dinitrobenzenesulfonyl-containing reagent (e.g., ¹²C vs. ¹³C labeled).

-

Sample Combination: The labeled samples are combined into a single mixture.

-

Proteolysis: The combined protein mixture is digested into peptides using a protease like trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: The relative abundance of proteins is determined by comparing the signal intensities of the light and heavy isotope-labeled peptide pairs.

The high reactivity of dinitrobenzenesulfonyl chloride towards amines would ensure efficient labeling. The resulting sulfonamide bond is stable enough to withstand the subsequent sample processing steps. This approach would allow for accurate relative quantification of protein expression levels, providing valuable insights in drug discovery and biomedical research.

Conclusion

The dinitrobenzenesulfonyl group is a versatile and powerful tool with a broad range of applications in modern chemistry and pharmaceutical sciences. Its utility as a protecting group for amines, its central role in the Fukuyama amine synthesis, and its emerging applications in solid-phase peptide synthesis and as an analytical derivatization agent highlight its importance. The mild cleavage conditions and predictable reactivity of the dinitrobenzenesulfonyl group make it an attractive choice for complex synthetic endeavors. As research in drug discovery and development continues to demand more sophisticated and efficient synthetic methodologies, the applications of the dinitrobenzenesulfonyl group are poised to expand even further.

References

- 1. bachem.com [bachem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UWPR [proteomicsresource.washington.edu]

- 7. researchgate.net [researchgate.net]

- 8. stackoverflow.com [stackoverflow.com]

- 9. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2,4-Dinitrobenzenesulfonamide as an Amine Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The 2,4-dinitrobenzenesulfonyl (DNs) group, introduced via 2,4-dinitrobenzenesulfonamide, has emerged as a versatile and valuable tool for the protection of primary amines. Its utility stems from its straightforward introduction, robust stability under various reaction conditions, and, most notably, its mild and selective cleavage. These characteristics make the DNs group an excellent choice for complex, multi-step syntheses where orthogonality with other protecting groups is paramount.